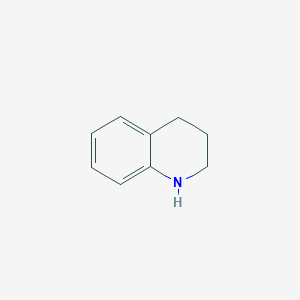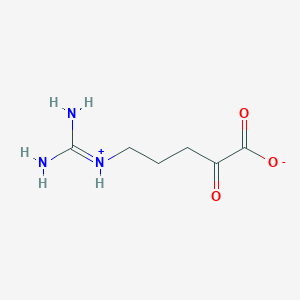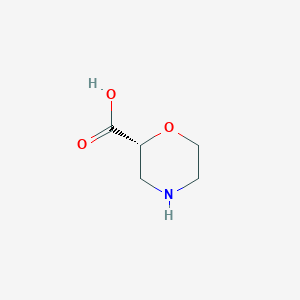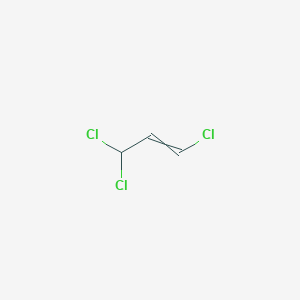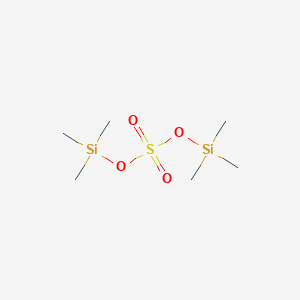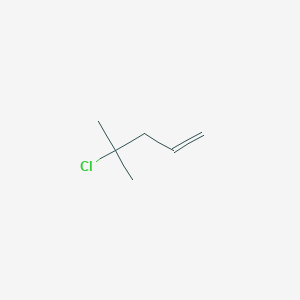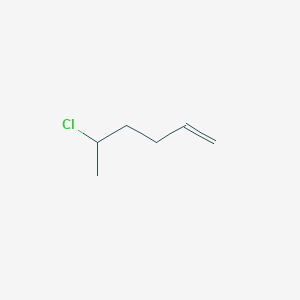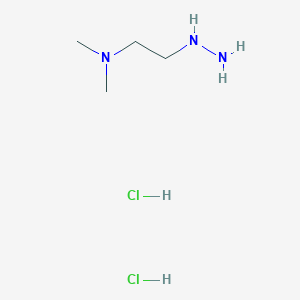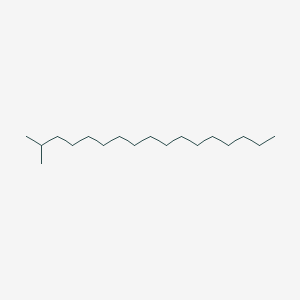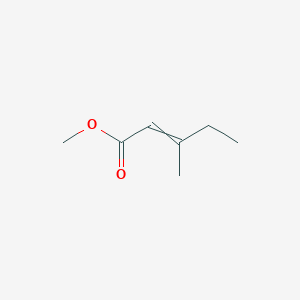
2-Pentenoic acid, 3-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Pentenoic acid, 3-methyl-, methyl ester, also known as Methyl 3-methyl-2-pentenoate, is an organic compound with the molecular formula C6H10O2. It is an ester of 2-pentenoic acid and is commonly used as a flavoring agent in the food industry. However, it has also gained attention in the scientific community due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
作用機序
The mechanism of action of 2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate is not well understood. However, it is believed to act as a Michael acceptor, which can undergo nucleophilic addition reactions with various nucleophiles such as thiols and amines.
生化学的および生理学的効果
2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antifungal activity against various fungal strains such as Aspergillus niger and Candida albicans.
実験室実験の利点と制限
2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate is a versatile compound that can be easily synthesized and used as a precursor for the synthesis of various organic compounds. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that it can be highly reactive and should be handled with care.
将来の方向性
There are several potential future directions for the study of 2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate. One area of interest is its potential applications in medicinal chemistry, particularly in the development of new antifungal agents. It may also have potential applications in material science, particularly in the development of new polymers and materials with unique properties. Additionally, further studies are needed to better understand its mechanism of action and potential biochemical and physiological effects.
科学的研究の応用
2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate has been extensively studied for its potential applications in organic synthesis. It is commonly used as a precursor for the synthesis of various organic compounds such as α,β-unsaturated esters and ketones. It has also been used in the synthesis of natural products such as the alkaloid (-)-epibatidine.
特性
CAS番号 |
17447-01-7 |
|---|---|
製品名 |
2-Pentenoic acid, 3-methyl-, methyl ester |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
methyl 3-methylpent-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3 |
InChIキー |
SLQFYMAWZYTVFZ-UHFFFAOYSA-N |
SMILES |
CCC(=CC(=O)OC)C |
正規SMILES |
CCC(=CC(=O)OC)C |
同義語 |
Methyl (E)-3-Methyl-2-pentenoate; trans-3-Methyl-2-pentenoic Acid Methyl Ester; trans-Methyl 3-Methyl-2-pentenoate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



